molecular formula C14H11FN2O B13681089 2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine

2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13681089
M. Wt: 242.25 g/mol
InChI Key: KUHPWDYYYQGWNL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the fluorophenyl and methoxy groups in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α-halocarbonyl compounds under solvent-free conditions . Another approach involves the use of benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides in a one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yields and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methoxylated compounds. Substitution reactions typically result in the replacement of the fluorine or methoxy groups with other functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine lies in its specific combination of functional groups, which enhances its pharmacological properties and makes it a valuable compound for various scientific research applications. The presence of both the fluorophenyl and methoxy groups contributes to its distinct biological activities and potential therapeutic benefits .

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-13-3-2-8-17-9-12(16-14(13)17)10-4-6-11(15)7-5-10/h2-9H,1H3

InChI Key

KUHPWDYYYQGWNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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